2-Bromo-3-(4-bromobutyl)thiophene

Catalog No.
S8829082
CAS No.
M.F
C8H10Br2S
M. Wt
298.04 g/mol
Availability
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2-Bromo-3-(4-bromobutyl)thiophene

Product Name

2-Bromo-3-(4-bromobutyl)thiophene

IUPAC Name

2-bromo-3-(4-bromobutyl)thiophene

Molecular Formula

C8H10Br2S

Molecular Weight

298.04 g/mol

InChI

InChI=1S/C8H10Br2S/c9-5-2-1-3-7-4-6-11-8(7)10/h4,6H,1-3,5H2

InChI Key

BFQLPESGVQVMNR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCCCBr)Br

2-Bromo-3-(4-bromobutyl)thiophene is an organic compound that belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C10H12Br2S, indicating the presence of two bromine atoms and a butyl substituent on the thiophene ring. This compound is notable for its unique structural features, which impart distinct chemical reactivity and potential applications in various fields such as organic electronics and medicinal chemistry.

The presence of bromine atoms enhances the compound's electrophilic properties, making it suitable for nucleophilic substitution reactions. The butyl group contributes to its solubility and interaction with other organic materials, which is advantageous in applications involving polymers and advanced materials.

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The thiophene ring can be oxidized to yield sulfoxides or sulfones, which may have different biological activities or material properties.
  • Reduction Reactions: Reduction processes can remove bromine atoms, yielding 3-(4-butyl)thiophene or other derivatives.

Common reagents for these reactions include sodium iodide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The synthesis of 2-Bromo-3-(4-bromobutyl)thiophene typically involves the bromination of 3-(4-bromobutyl)thiophene. This can be achieved through:

  • Electrophilic Bromination: Utilizing bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions to achieve selective substitution at the desired position on the thiophene ring.
  • Bromination of Thiophenes: Starting from simpler thiophenes and introducing bromine through various methods such as N-bromosuccinimide in a solvent like acetic acid .

These methods allow for high yields and purity, essential for subsequent applications in research and industry.

2-Bromo-3-(4-bromobutyl)thiophene has several applications:

  • Organic Electronics: It serves as a building block in the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Material Science: The compound can be incorporated into conductive polymers, enhancing their electrical properties.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity .

Interaction studies focus on how 2-Bromo-3-(4-bromobutyl)thiophene interacts with various biological molecules or materials. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how structural features influence its reactivity and biological effects.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other compounds in therapeutic contexts .

Several compounds share structural similarities with 2-Bromo-3-(4-bromobutyl)thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-(4-Bromobutyl)thiopheneContains a butyl group but lacks an additional bromineMore reactive due to a single bromine atom
3-(4-Chlorobutyl)thiopheneContains chlorine instead of bromineDifferent reactivity profile due to chlorine's properties
3-Iodo-4-bromobutylthiopheneContains iodine instead of one bromineHigher reactivity due to iodine's larger size
3-(4-Methylbutyl)thiopheneLacks halogen substitutionDifferent physical properties due to methyl group

The uniqueness of 2-Bromo-3-(4-bromobutyl)thiophene lies in its dual halogen substituents, which provide distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic chemistry as an intermediate or precursor for more complex molecules.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

297.88495 g/mol

Monoisotopic Mass

295.88700 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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